2-Benzoyl-4-chlorobenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzoyl-4-chlorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-12-7-6-11(9-16)13(8-12)14(17)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMRDQYRUQAEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Benzoyl 4 Chlorobenzaldehyde and Its Core Structural Elements
Electrophilic Reactivity of the Aldehyde Carbonyl Group.
The aldehyde functional group is characterized by a carbonyl carbon that is sp2 hybridized and bonded to a hydrogen atom and a carbon atom of the benzene (B151609) ring. This carbonyl carbon is highly electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophilic attack. Generally, aldehydes are more reactive towards nucleophiles than ketones due to less steric hindrance and the presence of only one electron-donating alkyl/aryl group compared to two in ketones.
Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orglibretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an alcohol. libretexts.orglibretexts.orgunacademy.com
The reaction can be summarized as follows:
Nucleophilic attack: The nucleophile adds to the carbonyl carbon, breaking the π-bond of the carbonyl group.
Protonation: The resulting negatively charged oxygen atom (alkoxide) is protonated by a protic solvent or an added acid to form the final alcohol product.
In the case of 2-Benzoyl-4-chlorobenzaldehyde, the aldehyde group is the more reactive carbonyl center for nucleophilic addition. This is due to the lower steric hindrance around the aldehyde compared to the ketone, which is flanked by two bulky phenyl groups. Common nucleophiles that participate in these reactions include organometallic reagents (e.g., Grignard reagents) and hydride reagents (e.g., sodium borohydride). youtube.com
Table 1: Examples of Nucleophilic Addition Reactions with Aldehydes
| Nucleophile (Nu⁻) | Reagent Example | Product Type |
| Hydride ion (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |
| Alkyl/Aryl group (R⁻) | Grignard Reagent (RMgX) | Secondary alcohol |
| Cyanide ion (CN⁻) | Hydrogen cyanide (HCN) | Cyanohydrin |
This table presents generalized outcomes for nucleophilic additions to aldehydes.
Research on related substituted benzaldehydes has shown that the reaction conditions can be controlled to achieve selective addition to the aldehyde in the presence of other carbonyl groups. For example, the selective reduction of an aldehyde in the presence of a less reactive ketone is a common synthetic strategy. nih.govnih.gov
Condensation reactions of this compound at the aldehyde position involve the reaction with nucleophiles, typically primary amines or derivatives of ammonia, and oxygen nucleophiles like alcohols. These reactions are characterized by the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form a new double bond. libretexts.org
With nitrogen nucleophiles such as primary amines (R-NH₂), the reaction proceeds through a hemiaminal intermediate, which then dehydrates to form an imine (Schiff base). libretexts.org
Similarly, reaction with oxygen nucleophiles like alcohols in the presence of an acid catalyst leads to the formation of acetals. The reaction first forms a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to form a stable acetal (B89532).
The Knoevenagel condensation is another important reaction where the aldehyde group reacts with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. researchgate.netresearchgate.netsciforum.net For instance, the reaction of 4-chlorobenzaldehyde (B46862) with malononitrile (B47326) in the presence of a catalyst yields 2-(4-chlorobenzylidene)malononitrile. researchgate.netsciforum.net
Table 2: Products of Condensation Reactions of Aldehydes
| Nucleophile | Intermediate | Final Product | Product Class |
| Primary Amine (R-NH₂) | Hemiaminal | Imine | Schiff Base |
| Hydroxylamine (NH₂OH) | Oxime Intermediate | Oxime | |
| Hydrazine (B178648) (NH₂NH₂) | Hydrazone Intermediate | Hydrazone | |
| Alcohol (R-OH) | Hemiacetal | Acetal |
This table illustrates typical products from condensation reactions involving the aldehyde functional group.
Reactivity Influenced by the Benzoyl Substituent.
The proximity of the benzoyl and aldehyde groups allows for intramolecular cyclization reactions under certain conditions. For example, in the presence of certain reagents, the two carbonyl groups can react with a single reagent that bridges them, leading to the formation of heterocyclic structures. Studies on related ortho-dicarbonyl compounds, such as ortho-phthalaldehyde, have demonstrated a rich chemistry involving intramolecular cyclization to form various heterocyclic systems. nih.gov
One potential pathway involves reaction with a binucleophile. For instance, reaction with hydrazine or its derivatives could lead to the formation of a phthalazine (B143731) ring system. Similarly, reaction with a 1,2-diamine could result in the formation of a benzodiazepine (B76468) derivative. The reaction mechanism would involve sequential condensation of the nucleophilic groups with the two carbonyl functionalities.
Another possibility is an intramolecular Cannizzaro-type reaction under strong basic conditions, although this is less common for diketones of this type. More likely are cyclizations that involve external reagents, as seen in the synthesis of heterocycles from 2-acylbenzoic acids, which are structurally analogous. researchgate.net
While the aldehyde is generally more reactive, selective reactions at the ketone carbonyl are possible, often by choosing specific reagents or by temporarily protecting the more reactive aldehyde group.
The Wittig reaction, for example, can be used to convert carbonyls into alkenes. libretexts.orgorganic-chemistry.orgwikipedia.orgmnstate.edumasterorganicchemistry.com By carefully selecting the Wittig reagent and reaction conditions, it may be possible to achieve selective olefination of the ketone. Stabilized ylides, being less reactive, might show a preference for the more reactive aldehyde, while more reactive, non-stabilized ylides could potentially react with the ketone, especially if the aldehyde is sterically hindered or electronically deactivated. organic-chemistry.orgwikipedia.org
Reductions using specific reagents can also differentiate between the two carbonyls. While sodium borohydride would likely reduce the aldehyde preferentially, bulkier reducing agents or catalytic hydrogenation under specific conditions might allow for the selective reduction of the ketone to a secondary alcohol.
Role of the Chlorine Substituent in Reaction Pathways.
The chlorine atom at the para position of the benzaldehyde (B42025) ring plays a significant role in modulating the reactivity of the molecule. As a halogen, chlorine exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). nih.gov
The inductive effect of the electronegative chlorine atom withdraws electron density from the aromatic ring, making the carbonyl carbon of the aldehyde more electrophilic and thus more reactive towards nucleophiles. nih.gov This effect is generally dominant for halogens in many reactions.
The presence of the chlorine atom can also influence the course of reactions involving the aromatic ring, such as nucleophilic aromatic substitution, although this typically requires strong activation by other electron-withdrawing groups and harsh reaction conditions. nih.gov
Directing Effects in Electrophilic Aromatic Substitution
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound scaffold is governed by the cumulative electronic effects of the three substituents on the primary aromatic ring: the aldehyde, the benzoyl group, and the chlorine atom. Each substituent exerts distinct inductive and resonance effects, which collectively influence the reactivity of the ring and the position of attack by an incoming electrophile.
The chlorine atom at the C4 position is characterized by a dual electronic nature. It exerts a deactivating inductive effect (-I) due to its high electronegativity, which withdraws electron density from the ring through the sigma bond framework, making the ring less reactive towards electrophiles compared to benzene. quora.comlibretexts.org Conversely, it possesses a weak electron-donating resonance effect (+R) via its lone pairs, which can delocalize into the aromatic system. gauthmath.com This resonance effect increases electron density at the positions ortho and para to the chlorine (C3, C5, and C1), thereby directing incoming electrophiles to these sites. quora.comgauthmath.comyoutube.com Consequently, halogens are classified as deactivating, yet ortho-, para-directing groups. organicchemistrytutor.comuomustansiriyah.edu.iq
The aldehyde (-CHO) at C1 and the benzoyl group (-COC₆H₅) at C2 are both powerful deactivating groups. chemistrytalk.orgquizlet.com Their carbonyl moieties withdraw electron density from the aromatic ring through both a strong inductive effect (-I) and a significant resonance effect (-R). organicchemistrytutor.comchemistrytalk.org This substantial electron withdrawal strongly deactivates the ring towards electrophilic attack. By delocalizing the ring's π-electrons onto the carbonyl oxygen, these groups create partial positive charges at the ortho and para positions relative to themselves. This directs incoming electrophiles to the meta positions, which are comparatively less electron-deficient. chemistrytalk.orglibretexts.org
In the context of this compound, these effects combine to create a complex substitution pattern:
The aldehyde group (at C1) directs meta to C3 and C5.
The benzoyl group (at C2) directs meta to C4 and C6.
The chloro group (at C4) directs ortho to C3 and C5.
The directing effects of the aldehyde and the chloro group reinforce each other, strongly favoring substitution at the C3 and C5 positions. The benzoyl group directs substitution towards C6. Given that the ring is heavily deactivated, forcing conditions would be required for an EAS reaction. The ultimate regiochemical outcome would depend on the specific electrophile and reaction conditions, but the positions at C3, C5, and C6 are the most plausible sites for substitution.
| Substituent (Position) | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |
|---|---|---|---|---|
| Aldehyde (-CHO) at C1 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta (C3, C5) |
| Benzoyl (-COC₆H₅) at C2 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta (C4, C6) |
| Chloro (-Cl) at C4 | -I (Withdrawing) | +R (Donating) | Weakly Deactivating | Ortho, Para (C3, C5) |
Halogen-Exchange Reactions (e.g., Fluorination Studies)
The chlorine atom in this compound is susceptible to replacement via nucleophilic aromatic substitution (SₙAr), a pathway distinct from the Sₙ1 and Sₙ2 mechanisms observed in alkyl halides. chemistrysteps.comlibretexts.org The SₙAr mechanism is particularly favored in aryl halides bearing strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. masterorganicchemistry.comopenstax.org These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step of the reaction. libretexts.orgstackexchange.com
The structure of this compound is exceptionally well-suited for SₙAr reactions at the C4 position. The departing chloride is para to the electron-withdrawing aldehyde group and ortho to the electron-withdrawing benzoyl group. Both of these substituents provide substantial resonance stabilization to the anionic Meisenheimer complex formed upon nucleophilic attack.
A common halogen-exchange (Halex) reaction is fluorination, typically employing a fluoride (B91410) salt like potassium fluoride (KF). researchgate.net While fluorine is highly electronegative, making the C-F bond strong, the rate-determining step in SₙAr is the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.comstackexchange.com The presence of the ortho-benzoyl and para-aldehyde groups significantly lowers the activation energy for this step, facilitating the substitution. Studies on analogous compounds, such as 4-chlorobenzaldehyde, have demonstrated successful fluorination using spray-dried KF in the presence of phase-transfer catalysts, achieving high yields and selectivity. researchgate.net
| Substrate | Fluorinating Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Spray-dried KF | Tetraphenylphosphonium bromide / Diphenyl solvent | - | 90 | researchgate.net |
| 2,6-Dichlorobenzaldehyde | KF | Ph₄PBr, Acetone-furan crown ether / Nitrobenzene | 160-190 | - | researchgate.net |
Advanced Reaction Mechanisms and Intermediates
Radical Processes in Photochemical Transformations of Aryl Aldehydes
Aryl aldehydes and ketones are photoactive functional groups that can initiate radical processes upon absorption of light. beilstein-journals.org For this compound, both the aldehyde and the benzoyl (benzophenone) moieties can serve as chromophores. Upon UV irradiation, benzaldehyde can undergo excitation to a triplet state, which can then follow several radical pathways. These include homolytic cleavage of the aldehydic C-H bond to generate a benzoyl radical and a hydrogen atom, or it can act as a hydrogen atom abstractor from a suitable donor (like a solvent), yielding an α-hydroxybenzyl radical. beilstein-journals.org
The benzophenone (B1666685) core within the benzoyl group is a classic photosensitizer, known for its efficient intersystem crossing to a triplet state that can readily abstract hydrogen atoms from substrates. acs.org Modern synthetic methods have harnessed these properties through photoredox catalysis, where visible light and a photocatalyst are used to generate acyl radicals from aldehydes under mild conditions. acs.orguni-regensburg.de These highly reactive acyl radical intermediates can then be engaged in a variety of C-C bond-forming reactions. uni-regensburg.denih.gov For a molecule like this compound, photochemical stimulation could lead to intramolecular hydrogen abstraction or fragmentation, opening pathways to complex polycyclic structures or intermolecular coupling products. nih.gov
Base-Promoted Reaction Mechanisms
The aldehyde functional group in this compound is a potent electrophile, particularly in base-promoted reactions. Since it lacks α-hydrogens, it cannot self-condense via an aldol (B89426) reaction. However, it is an excellent substrate for crossed-aldol or, more specifically, Claisen-Schmidt condensations with other enolizable aldehydes or ketones. masterorganicchemistry.com
In a typical Claisen-Schmidt condensation, a base abstracts an α-proton from a ketone (e.g., acetone) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the non-enolizable aldehyde (this compound). The resulting alkoxide intermediate is protonated to yield a β-hydroxy ketone (the aldol addition product). Under heating or stronger basic conditions, this intermediate readily undergoes dehydration (elimination of water) to form a stable, conjugated α,β-unsaturated ketone. masterorganicchemistry.comyoutube.com The high reactivity of the aldehyde ensures it acts as the primary electrophilic partner in such reactions. libretexts.org Intramolecular variations are also plausible if a suitable enolizable proton is present elsewhere in a larger molecular structure containing this core unit, potentially leading to the formation of five- or six-membered rings. organicchemistrytutor.comchemistrysteps.com
Metal-Catalyzed Organic Transformations
The multiple functional groups of this compound provide several handles for metal-catalyzed transformations. The aryl-chloride bond is a key site for cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, nickel-based catalyst systems have proven highly effective for their activation. researchgate.net Reactions such as Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig amination (with amines), and Heck coupling (with alkenes) can be envisioned at the C4 position.
Furthermore, the carbonyl groups can play a significant role in these transformations. Aldehydes and ketones can coordinate to the metal center (e.g., Ni(0)), which can influence both reactivity and selectivity. researchgate.net This coordination can pre-concentrate the catalyst near the C-Cl bond, potentially accelerating oxidative addition, which is often the rate-determining step. This directed effect can be exploited to achieve selective cross-coupling in molecules with multiple halide sites. researchgate.net Other potential transformations include metal-catalyzed C-H activation on either aromatic ring or direct sulfanylation of C-H bonds, guided by the existing functional groups. rsc.org
Chemo- and Regioselectivity in Complex Reaction Systems
The presence of multiple reactive sites in this compound makes chemo- and regioselectivity critical considerations in its synthetic transformations.
Chemoselectivity is the preferential reaction of a reagent with one functional group over another. youtube.comstudy.com The distinct electronic and steric properties of the aldehyde, ketone, and aryl chloride moieties allow for a high degree of selective manipulation.
Reduction: The aldehyde is more electrophilic and less sterically hindered than the ketone. libretexts.org Therefore, mild hydride reagents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to a primary alcohol, leaving the ketone and aryl chloride untouched. youtube.com Stronger reagents like lithium aluminum hydride (LiAlH₄) would likely reduce both carbonyls.
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (RMgBr), will preferentially attack the more reactive aldehyde carbonyl over the ketone.
Cross-Coupling: Under carefully controlled conditions with a suitable palladium or nickel catalyst, the C-Cl bond can undergo Suzuki or other cross-coupling reactions without affecting the carbonyl groups. researchgate.net
Regioselectivity is the preference for a reaction to occur at one position over other possible positions. wikipedia.orgquora.com
Electrophilic Aromatic Substitution: As detailed in section 3.3.1, the combined directing effects of the substituents render the C3, C5, and C6 positions the most likely sites for attack by an electrophile, demonstrating high regioselectivity. wikipedia.org
Base-Catalyzed Reactions: In an intramolecular aldol-type reaction of a more complex derivative, the formation of thermodynamically stable five- or six-membered rings would be strongly favored over strained three- or four-membered rings, thus dictating the regioselectivity of the cyclization. organicchemistrytutor.com
| Reaction Type | Reagent/Catalyst | Selective Target | Product Type | Selectivity Principle |
|---|---|---|---|---|
| Reduction | NaBH₄ | Aldehyde Carbonyl | Primary Alcohol | Chemoselective (Aldehyde > Ketone) |
| Nucleophilic Addition | CH₃MgBr | Aldehyde Carbonyl | Secondary Alcohol | Chemoselective (Aldehyde > Ketone) |
| Cross-Coupling | ArB(OH)₂, Pd or Ni catalyst | C-Cl Bond | Biaryl Compound | Chemoselective (C-Cl activation) |
| Electrophilic Substitution | HNO₃/H₂SO₄ | C3/C5/C6 of Benzene Ring | Nitro-substituted derivative | Regioselective (Electronic Directing Effects) |
| Claisen-Schmidt | Acetone, NaOH | Aldehyde Carbonyl | α,β-Unsaturated Ketone | Chemoselective (Aldehyde as electrophile) |
Derivatization Strategies and Analogue Synthesis for Enhanced Research Applications
Synthesis of Schiff Bases and Imines from the Aldehyde Functionality
The aldehyde group is a versatile functional handle for the synthesis of imines, also known as Schiff bases, through condensation with primary amines. This reaction is fundamental in organic synthesis and medicinal chemistry for creating a diverse range of analogues. Despite the well-established nature of this reaction for many substituted benzaldehydes, a specific search for the synthesis of Schiff bases or imines derived directly from 2-Benzoyl-4-chlorobenzaldehyde did not yield any detailed research findings or examples.
Formation of Hydrazones and Related Nitrogen-Containing Derivatives
The reaction of aldehydes with hydrazine (B178648) or its derivatives to form hydrazones is a well-known and widely utilized transformation for producing compounds with significant biological potential. This pathway allows for the introduction of a C=N-N linkage, which is a key feature in many pharmacologically active molecules. However, a thorough literature search did not uncover any specific studies detailing the synthesis and characterization of hydrazones or related nitrogen-containing derivatives starting from this compound.
Cyclocondensation Reactions for Heterocyclic Scaffolds
Cyclocondensation reactions are powerful tools for the construction of complex heterocyclic systems from relatively simple starting materials. The aldehyde functionality of this compound theoretically allows it to participate in numerous such reactions. The investigation was focused on several key multicomponent and cyclization reactions.
Biginelli Cyclocondensation
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or thiones. These scaffolds are of significant interest in medicinal chemistry. While this reaction is broadly applicable to a wide range of aryl aldehydes, no specific examples of the Biginelli reaction utilizing this compound as the aldehyde component have been reported in the reviewed scientific literature.
Pyrrolo[3,4-b]pyridin-5-one Derivatives
The synthesis of pyrrolo[3,4-b]pyridin-5-one scaffolds can be achieved through various multicomponent strategies, often involving an aldehyde as a key reactant. These fused heterocyclic systems are considered privileged structures in drug discovery. The literature search, however, did not identify any instances where this compound was used as a precursor for the synthesis of pyrrolo[3,4-b]pyridin-5-one derivatives.
Thiazolidinedione and Dihydrothiophene Derivatives
The Knoevenagel condensation of an aldehyde with active methylene (B1212753) compounds like 2,4-thiazolidinedione (B21345) is a common route to 5-benzylidene-2,4-thiazolidinediones. Similarly, multicomponent reactions involving aldehydes can lead to the formation of dihydrothiophene rings. A review of the literature provided no specific examples of this compound being used to synthesize either thiazolidinedione or dihydrothiophene derivatives.
Phthalazin-1(2H)-one Derivatives
The synthesis of phthalazin-1(2H)-one derivatives can often proceed from 2-aroylbenzoic acids, which are structurally related to this compound. The cyclization is typically achieved by reaction with hydrazine hydrate. Despite this structural similarity, no direct synthetic routes starting from this compound to form phthalazin-1(2H)-one derivatives were found in the surveyed literature.
Reduction and Oxidation Products and their Chemical Transformations.
The chemical reactivity of this compound is significantly influenced by the presence of both an aldehyde and a ketone functional group. These groups can undergo various reduction and oxidation reactions, leading to a range of derivatives with potential for further chemical transformations.
Reduction Products:
The aldehyde functional group in this compound can be selectively reduced to a primary alcohol, yielding (2-Benzoyl-4-chlorophenyl)methanol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The ketone group is generally less reactive towards NaBH₄ under standard conditions, allowing for selective reduction of the aldehyde.
Further reduction of both the aldehyde and ketone functionalities can be accomplished using stronger reducing agents like lithium aluminum hydride (LiAlH₄), which would yield (4-chloro-2-(hydroxyphenylmethyl)phenyl)(phenyl)methanol.
The resulting primary alcohol, (2-Benzoyl-4-chlorophenyl)methanol, is a versatile intermediate for further derivatization. For instance, it can undergo esterification reactions with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. Additionally, the hydroxyl group can be converted into a leaving group, such as a tosylate, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups.
| Reactant | Reducing Agent | Product | Potential Subsequent Transformations |
| This compound | Sodium Borohydride (NaBH₄) | (2-Benzoyl-4-chlorophenyl)methanol | Esterification, Etherification, Halogenation |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | (4-chloro-2-(hydroxyphenylmethyl)phenyl)(phenyl)methanol | Di-esterification, Di-etherification |
Oxidation Products:
The aldehyde group of this compound can be readily oxidized to a carboxylic acid, forming 2-Benzoyl-4-chlorobenzoic acid. This oxidation can be carried out using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), or milder reagents like silver oxide (Ag₂O). The benzophenone (B1666685) ketone moiety is generally resistant to oxidation under these conditions.
The resulting carboxylic acid, 2-Benzoyl-4-chlorobenzoic acid, serves as a key precursor for the synthesis of numerous derivatives. It can be converted to the corresponding acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acid chloride is a highly reactive intermediate that can readily participate in reactions with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. Furthermore, the carboxylic acid itself can directly undergo esterification under acidic conditions (e.g., Fischer esterification) or be coupled with amines using coupling agents to form amides.
| Reactant | Oxidizing Agent | Product | Potential Subsequent Transformations |
| This compound | Potassium Permanganate (KMnO₄) | 2-Benzoyl-4-chlorobenzoic acid | Esterification, Amidation (via acid chloride or coupling agents), Reduction to alcohol |
Structure-Activity Relationship (SAR) Studies of Derivatives.
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For derivatives of this compound, SAR studies would focus on understanding how different substituents on the benzophenone core influence their therapeutic efficacy, selectivity, and pharmacokinetic properties. The benzophenone scaffold is a common motif in many biologically active molecules, and insights from related structures can guide the derivatization of this compound. researchgate.net
Key Areas for SAR Exploration:
Substitutions on the Phenyl Rings: The two phenyl rings of the this compound scaffold offer multiple positions for substitution. Introducing various functional groups—such as alkyl, alkoxy, halogen, nitro, and amino groups—at different positions can significantly impact biological activity. For instance, the position, size, and electronic nature (electron-donating or electron-withdrawing) of these substituents can influence binding affinity to a biological target. The existing chloro group at the 4-position of one ring and the benzoyl group at the 2-position already create a specific electronic and steric environment that will be modulated by further substitutions.
Modification of the Linker between the Phenyl Rings: The ketone linker in the benzophenone structure can be modified to explore its role in biological activity. For example, reduction to a secondary alcohol or conversion to an oxime or hydrazone can alter the geometry and hydrogen bonding capabilities of the molecule, potentially leading to different interactions with a target protein.
Derivatization of the Aldehyde Group: As discussed in the previous section, the aldehyde group can be transformed into a variety of other functional groups, including alcohols, carboxylic acids, esters, and amides. These modifications introduce new physicochemical properties, such as polarity, hydrogen bonding potential, and charge, which can drastically affect the compound's biological profile.
Hypothetical SAR Findings for this compound Derivatives:
Based on general principles observed in SAR studies of benzophenone-containing compounds, the following hypothetical trends could be investigated for derivatives of this compound.
| Modification Site | Type of Modification | Potential Impact on Activity | Rationale |
| Phenyl Ring A (with chloro substituent) | Addition of electron-withdrawing groups (e.g., -NO₂, -CF₃) | May enhance activity | Can increase binding affinity through specific electronic interactions. |
| Phenyl Ring B (benzoyl group) | Addition of electron-donating groups (e.g., -OCH₃, -CH₃) | May enhance activity or selectivity | Can improve pharmacokinetic properties or introduce favorable steric interactions. |
| Ketone Linker | Reduction to alcohol | May increase or decrease activity | Alters the three-dimensional shape and hydrogen bonding capacity. |
| Aldehyde/Derivative | Conversion to carboxylic acid | May increase water solubility and introduce new binding interactions | The carboxylate can form salt bridges with basic residues in a target protein. |
| Aldehyde/Derivative | Conversion to amide | Can introduce hydrogen bond donors/acceptors and modulate lipophilicity | Amide substituents can be varied to fine-tune binding and pharmacokinetic properties. |
It is important to note that these are generalized principles, and the actual SAR for a specific biological target would need to be determined through systematic synthesis and biological evaluation of a library of derivatives. Such studies are essential for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.
Spectroscopic and Structural Elucidation in Academic Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 2-Benzoyl-4-chlorobenzaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aldehydic proton should appear as a singlet at a characteristic downfield chemical shift, typically in the range of 9.9–10.1 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region, between 7.0 and 8.5 ppm, would be complex, containing signals for the eight protons on the two phenyl rings. The protons on the chlorobenzaldehyde ring are anticipated to show a specific splitting pattern (likely a doublet, a doublet of doublets, and another doublet), while the five protons of the benzoyl group would also exhibit distinct multiplets.
The ¹³C NMR spectrum provides information on the carbon skeleton. This compound is expected to show 14 distinct carbon signals. Two signals would be present in the carbonyl region (190–200 ppm) corresponding to the aldehyde and ketone carbons. The remaining 12 signals in the aromatic region (approximately 120–145 ppm) would correspond to the carbons of the two benzene (B151609) rings, including those directly bonded to the chloro and carbonyl substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on the molecular structure. Actual experimental values can be found in the supporting information of the cited literature. acs.org
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Aldehyde (CHO) | 9.9 - 10.1 | 190 - 195 |
| Ketone (C=O) | - | 195 - 200 |
| Aromatic (C-H, C-Cl, C-C) | 7.0 - 8.5 | 120 - 145 |
For a molecule with multiple, overlapping signals in the aromatic region, 2D NMR techniques are indispensable for definitive assignments.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, revealing which protons are adjacent on the aromatic rings. This would help differentiate the signals from the chlorobenzaldehyde ring versus the benzoyl ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for identifying the quaternary (non-protonated) carbons and for confirming the connectivity between the two rings and the carbonyl groups. For instance, an HMBC correlation would be expected between the aldehyde proton and the C2 carbon of the chlorobenzaldehyde ring.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by strong absorptions from its two carbonyl groups. A sharp, strong peak for the ketone C=O stretch is expected around 1660-1680 cm⁻¹, while the aldehyde C=O stretch would appear at a higher frequency, typically between 1690-1715 cm⁻¹. The presence of two distinct peaks in this region would confirm both functional groups. Other key signals would include aromatic C=C stretching vibrations (approx. 1450-1600 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and a C-Cl stretching vibration (typically 1000-1100 cm⁻¹).
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Aldehyde C=O | Stretch | 1690 - 1715 |
| Ketone C=O | Stretch | 1660 - 1680 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C-Cl | Stretch | 1000 - 1100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₁₄H₉ClO₂), the calculated molecular weight is approximately 244.67 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. acs.org
The mass spectrum would show a molecular ion peak (M⁺) at m/z 244 and a characteristic M+2 peak at m/z 246 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl groups. Expected fragment ions could include:
[M-H]⁺ (m/z 243): Loss of the aldehyde hydrogen.
[M-CHO]⁺ (m/z 215): Loss of the formyl radical.
[M-Cl]⁺ (m/z 209): Loss of a chlorine atom.
[C₆H₅CO]⁺ (m/z 105): The benzoyl cation, which is often a very stable and prominent peak.
[C₆H₅]⁺ (m/z 77): Loss of CO from the benzoyl cation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The structure of this compound contains multiple chromophores—the two aromatic rings and two carbonyl groups—which are part of a conjugated system. This extended conjugation is expected to result in strong absorption in the UV region.
The spectrum would likely display two main types of electronic transitions:
π → π* transitions: These are high-energy, high-intensity absorptions resulting from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic and carbonyl systems. These are expected to produce strong absorption bands below 300 nm.
n → π* transitions: These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen lone pairs) to a π* antibonding orbital of a carbonyl group. These typically appear as weaker absorption bands at longer wavelengths (above 300 nm).
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the definitive structure in solution, X-ray crystallography offers an exact picture of the molecule's three-dimensional arrangement in the solid state. If a suitable single crystal of this compound could be grown, this technique would precisely determine all bond lengths, bond angles, and torsion angles.
Of particular interest would be the dihedral angle between the plane of the chlorobenzaldehyde ring and the plane of the benzoyl group's phenyl ring. This angle is influenced by steric hindrance between the two rings and the carbonyl group, which forces them out of a single plane. X-ray crystallography would also reveal intermolecular interactions, such as π-stacking or halogen bonding, that dictate how the molecules pack together in the crystal lattice.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
No crystallographic data for this compound has been found in the public domain. Consequently, an analysis of its crystal packing and specific intermolecular interactions, such as hydrogen bonding and π-π stacking, cannot be provided at this time.
Conformation and Torsion Angle Analysis
Detailed conformational studies and specific torsion angle data for this compound are not available in published research. Such an analysis is contingent on the successful crystallization of the compound and subsequent single-crystal X-ray diffraction studies.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. These calculations provide insights into molecular geometry, orbital energies, and charge distribution. For aromatic aldehydes and ketones, DFT methods like B3LYP with basis sets such as 6-31G' (d,p) are commonly employed to achieve a balance between accuracy and computational cost researchgate.net.
A DFT study on ortho-, meta-, and para-chlorobenzaldehydes revealed how the position of the chlorine atom influences the electronic properties researchgate.net. Similar calculations for 2-Benzoyl-4-chlorobenzaldehyde would involve optimizing the molecular geometry to find the most stable conformation, considering the rotational freedom of the benzoyl and aldehyde groups. The results would yield key data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron irjweb.comwuxiapptec.com. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO conicet.gov.ar.
In a theoretical study of chlorobenzaldehydes, DFT calculations were used to determine the energies of these frontier orbitals. For instance, the HOMO, LUMO, and energy gap values for o-chlorobenzaldehyde were computed, providing insight into its electronic behavior researchgate.net. For this compound, the HOMO is expected to be localized on the electron-rich benzoyl-phenyl ring system, while the LUMO would likely be distributed over the electron-withdrawing carbonyl groups and the chlorinated phenyl ring. The calculated energy gap would quantify its kinetic stability and susceptibility to chemical reactions irjweb.comwuxiapptec.com.
Table 1: Illustrative Frontier Molecular Orbital Energies (eV) for a Related Compound (o-Chlorobenzaldehyde) Calculated via DFT (Note: This data is for a related compound to illustrate the typical output of such calculations.)
| Molecular Orbital | Energy (eV) |
| HOMO | -7.01 |
| LUMO | -1.95 |
| Energy Gap (ΔE) | 5.06 |
This is a representative table based on typical values for similar aromatic aldehydes; actual values for this compound would require specific calculation.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) walisongo.ac.id. In an MEP map, negative potential regions (typically colored red) indicate areas with an excess of electrons, which are prone to electrophilic attack. Positive potential regions (colored blue) signify electron-deficient areas, which are susceptible to nucleophilic attack researchgate.net.
For chlorobenzaldehydes, MEP analysis shows negative potential localized around the oxygen atom of the carbonyl group, making it a site for electrophilic interaction. Conversely, the hydrogen atom of the aldehyde group and the aromatic protons typically exhibit a positive potential researchgate.net. In this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of both the aldehyde and the ketone carbonyl groups. The most positive regions would likely be associated with the aldehyde proton and areas of the phenyl rings, guiding potential intermolecular interactions.
Reaction Pathway Elucidation and Transition State Analysis
Computational methods are instrumental in mapping out the mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction coordinate diagram can be constructed. This analysis helps determine the feasibility of a proposed mechanism and identifies the rate-limiting step.
A computational study on the acetalization of 2-chlorobenzaldehyde (B119727) using an ab initio method illustrates this process scispace.comunimed.ac.id. The reaction was found to proceed in two main stages: the formation of a hemiacetal intermediate followed by the formation of the final acetal (B89532) product. The calculations revealed that the hemiacetal intermediate is an unstable species with a high formation energy (536.85 kJ/mol) compared to the reactant (0 kJ/mol) and the final product (20.92 kJ/mol), indicating it is a transient species in the reaction pathway scispace.com. The study involved protonation of the carbonyl group by an acid catalyst, nucleophilic attack by methanol, and subsequent steps to form the final product.
For this compound, a similar approach could be used to study reactions such as condensations, oxidations, or reductions. The presence of the bulky, electron-withdrawing benzoyl group at the ortho position would likely introduce significant steric and electronic effects, influencing the stability of intermediates and the energy barriers of transition states compared to simpler benzaldehydes.
Spectroscopic Property Prediction and Validation
Theoretical calculations can accurately predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These predicted spectra can be compared with experimental data to validate both the computational model and the experimental structural assignments.
A combined experimental and theoretical study on 2-bromo-4-chlorobenzaldehyde, a close structural analog, utilized DFT calculations to predict its infrared (IR) spectrum researchgate.net. The theoretical vibrational frequencies were calculated and then often scaled to correct for anharmonicity and other systematic errors in the computational method. The excellent agreement between the calculated and experimental spectra allowed for a detailed assignment of the vibrational modes, such as the characteristic carbonyl C=O stretching frequency researchgate.netresearchgate.net. Similar investigations on 2-chloro-4-fluorobenzophenone have also shown the power of DFT in assigning complex vibrational spectra hud.ac.uk.
A theoretical study of this compound would similarly predict its IR and Raman spectra. The calculations would identify the characteristic vibrational frequencies for its functional groups, including the aldehyde C-H stretch, the two C=O stretches (one for the aldehyde, one for the ketone), and vibrations associated with the substituted aromatic rings.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing insights into conformational flexibility, molecular motion, and interactions with other molecules like solvents or biological macromolecules.
While specific MD simulations for the conformational analysis of isolated this compound are not documented in the searched literature, the technique is widely applied to similar molecules. For example, an MD study was performed on 4-chlorobenzoyl-CoA dehalogenase to understand the dynamics of the active site containing the 4-chlorobenzoyl moiety nih.gov. These simulations showed how the substrate binds and how water molecules diffuse into the active site, providing crucial information about the enzyme's reaction mechanism at a dynamic level nih.gov.
For this compound, MD simulations could be employed to explore its conformational landscape. The key focus would be the rotational dynamics around the single bonds connecting the two phenyl rings and the aldehyde group. Such simulations would reveal the most populated conformations in different environments (e.g., in a vacuum or various solvents) and the energy barriers between them, which is crucial for understanding its reactivity and potential interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific property nih.gov. By identifying key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and guide the design of molecules with enhanced properties nih.gov.
The development of a QSAR model involves calculating a wide range of molecular descriptors for a set of molecules with known activities. Statistical methods are then used to build a mathematical equation linking these descriptors to the activity. While no specific QSAR models have been reported for a series of compounds centered on this compound, this molecule could be included in broader QSAR studies of, for example, inhibitors of a particular enzyme or receptor agonists. Its calculated descriptors, such as molecular weight, logP, HOMO/LUMO energies, and dipole moment, would be used to place it within the model and predict its activity. The principles of QSAR are widely applied in drug discovery and toxicology to prioritize compounds for synthesis and testing nih.govnih.gov.
Advanced Applications in Chemical Synthesis and Materials Science Research
Role as an Intermediate in Multi-step Organic Syntheses
While specific multi-step syntheses employing 2-Benzoyl-4-chlorobenzaldehyde as an intermediate are not widely reported, its structure suggests significant potential in this capacity. Substituted benzaldehydes are foundational building blocks in organic chemistry, valued for the reactivity of the aldehyde group in forming carbon-carbon and carbon-nitrogen bonds. wiserpub.com
For instance, related compounds like 4-chlorobenzaldehyde (B46862) are crucial intermediates in the synthesis of a range of pharmaceuticals and agrochemicals. nbinno.comgoogle.com It is a key starting material for producing 1,4-dihydropyridine (B1200194) calcium channel blockers, the muscle relaxant chlormezanone, and antifungal agents like econazole. nbinno.com Similarly, 2-chlorobenzaldehyde (B119727) serves as an intermediate in the production of dyes, optical brighteners, and pharmaceuticals. chemicalbook.comatamanchemicals.com
The presence of both a benzoyl and a chloro substituent on the benzaldehyde (B42025) ring of this compound offers multiple reaction sites, making it a potentially versatile intermediate for the synthesis of complex heterocyclic compounds and other elaborate molecular architectures. researchgate.netdntb.gov.ua The aldehyde functional group can undergo a variety of transformations, including condensation, oxidation, and addition reactions, to build more complex molecules.
Table 1: Potential Synthetic Transformations of an Aldehyde Intermediate
| Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure |
| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (C=N-R) |
| Wittig Reaction | Phosphonium Ylide | Alkene |
| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohol |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |
This table represents general reactions of aldehydes and is not based on specific documented reactions of this compound.
Synthesis of Complex Ligands and Coordination Chemistry Research
The aldehyde group in this compound is a key functional group for the synthesis of Schiff base ligands. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are highly important in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. mdpi.com
Research has demonstrated that Schiff bases derived from 2-chlorobenzaldehyde and 4-chlorobenzaldehyde can act as effective ligands. mdpi.comresearchgate.net For example, Schiff base ligands prepared from 2-chlorobenzaldehyde and 2-amino-6-methoxy-benzothiazole have been used to synthesize octahedral complexes with metals such as Co(II), Ni(II), and Cu(II). mdpi.com Similarly, thiosemicarbazone derivatives of chlorobenzaldehydes are known to act as bidentate or tridentate ligands, coordinating with metal ions through sulfur and nitrogen atoms to form stable complexes. researchgate.netresearchgate.net
Given these precedents, this compound could be reacted with various amines, hydrazines, or thiosemicarbazides to create novel multidentate ligands. The additional benzoyl group might also participate in coordination or influence the electronic properties and steric hindrance of the resulting metal complexes, potentially leading to novel catalytic or material properties.
Application in Polymer Chemistry and Functional Materials Research
Substituted benzaldehydes like 2-chlorobenzaldehyde are recognized for their utility in polymer chemistry. They can be used to synthesize novel polymers or to incorporate specific functional groups into existing polymer chains, thereby enhancing material performance. wiserpub.com This functionalization can lead to the development of high-performance materials, biodegradable plastics, or smart materials with responsive characteristics. wiserpub.com
Although direct applications of this compound in polymer science are not detailed in available literature, its structure suggests it could be a valuable monomer or modifying agent. The aldehyde group can participate in polymerization reactions, such as condensation polymerization with suitable co-monomers. The chloro and benzoyl groups would then be incorporated into the polymer backbone or as pendant groups, imparting specific properties like thermal stability, flame retardancy, or altered solubility and optical properties.
Development of Optically Active Compounds
Aromatic aldehydes are common starting materials in asymmetric synthesis for the creation of optically active (chiral) compounds. A patent for the synthesis of the antibiotic chloramphenicol, for instance, describes using 4-chlorobenzaldehyde and 2-nitroethanol (B1329411) in the presence of a chiral catalyst to produce a specific stereoisomer of an intermediate, thereby avoiding a non-selective resolution step. google.com This highlights the utility of chlorobenzaldehydes in stereoselective reactions.
While there is no specific research detailing the use of this compound for developing optically active compounds, its aldehyde functionality makes it a candidate for various asymmetric transformations. These could include:
Asymmetric aldol (B89426) reactions
Asymmetric allylation reactions
Catalytic asymmetric hydrocyanation
The development of such reactions would depend on the identification of suitable chiral catalysts or auxiliaries that can effectively control the stereochemical outcome of additions to the aldehyde group.
Catalytic Applications in Chemical Transformations
The direct catalytic application of this compound itself has not been reported. Generally, simple organic molecules like benzaldehydes are not used as catalysts directly. However, they are frequently used to synthesize more complex molecules or metal-ligand complexes that do possess catalytic activity.
As discussed in section 7.2, this compound is a potential precursor for complex ligands. The resulting metal complexes could be investigated for their catalytic activity in various organic transformations. Metal complexes containing Schiff base or thiosemicarbazone ligands derived from substituted benzaldehydes have been explored for their catalytic potential. wiserpub.com The specific nature of the ligand, including the electronic effects of the chloro and benzoyl substituents, would play a crucial role in determining the catalytic properties of any such complex.
Potential Applications in Chemical Biology and Medicinal Chemistry Research Preclinical/in Vitro/in Silico Focus
Inhibitory Activity Studies (e.g., Receptor Function, Enzyme Inhibition)
Based on a thorough review of available scientific literature, no specific studies detailing the in vitro inhibitory activity of 2-Benzoyl-4-chlorobenzaldehyde on receptor function or its potential as an enzyme inhibitor have been identified. While derivatives of benzaldehyde (B42025) and related benzophenone (B1666685) structures are explored for such activities, data focusing solely on this compound is not present in the reviewed literature.
Antimicrobial and Antifungal Activity Investigations
Investigations into the potential antimicrobial and antifungal properties of this compound have not been reported in the scientific literature reviewed. There are no available in vitro studies that have assessed the efficacy of this specific compound against bacterial or fungal strains.
Antioxidant Activity Evaluation
There are no published preclinical or in vitro studies that have specifically evaluated the antioxidant activity of this compound. Common assays to determine antioxidant potential, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity or other cellular antioxidant assays, have not been reported for this compound.
In Silico Mechanistic Studies (e.g., Molecular Docking)
A comprehensive search of computational chemistry and molecular modeling databases and literature did not yield any in silico studies, such as molecular docking, that have been performed on this compound. Consequently, there is no available data on its binding affinity or interaction with specific biological targets.
Design of Potential Drug Candidates and Scaffold Development
While the benzophenone and benzaldehyde moieties are present in various pharmacologically active molecules, the use of this compound as a specific scaffold or starting material for the design of potential drug candidates is not documented in the reviewed literature. There are no reported studies that focus on the development of derivatives from this particular compound for therapeutic purposes.
Analytical Methodologies for Research and Characterization of 2 Benzoyl 4 Chlorobenzaldehyde in Complex Mixtures
Chromatographic Separation Techniques (e.g., TLC, LC-MS)
Chromatographic methods are fundamental to isolating 2-Benzoyl-4-chlorobenzaldehyde from starting materials, solvents, by-products, and other impurities. The choice of technique depends on the sample complexity, the required resolution, and the analytical objective (qualitative vs. quantitative).
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a primary tool for the analysis of moderately polar compounds like this compound. Separation is typically achieved on a C18 stationary phase. Method development often involves optimizing the mobile phase composition, which commonly consists of a mixture of an aqueous solvent (like water) and an organic modifier (such as acetonitrile (B52724) or methanol), often with additives like formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides a powerful tool for both separation and definitive identification. LC-MS allows for the determination of the compound's molecular weight and provides structural information through fragmentation patterns (MS/MS). nih.govnih.gov Electrospray ionization (ESI) is a common ionization technique for such analyses. nih.govfrontiersin.org This method is particularly valuable for confirming the identity of the target compound in complex mixtures and for identifying unknown impurities. nih.gov
Gas Chromatography (GC): For volatile and thermally stable compounds, GC is a high-resolution separation technique. Given the benzaldehyde (B42025) and benzophenone (B1666685) moieties, this compound may be amenable to GC analysis, likely requiring a high-temperature capillary column. GC coupled with a Flame Ionization Detector (FID) can be used for quantification, while GC coupled with Mass Spectrometry (GC-MS) is invaluable for the identification of the target compound and related volatile impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used for monitoring reaction progress, screening for the presence of the compound, and determining appropriate solvent systems for column chromatography. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase with optimized polarity would be used to achieve separation, with visualization typically accomplished under UV light due to the aromatic nature of the compound.
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application Note |
|---|---|---|---|---|
| RP-HPLC | C18 (e.g., Waters SunFire C18, 4.6 x 250 mm, 5 µm) | Gradient of Methanol/Water or Acetonitrile/Water, often with additives like 0.1% formic acid. nih.gov | Photodiode Array (PDA) or UV-Vis (e.g., 360-370 nm for DNPH derivatives). waters.comepa.govlawdata.com.tw | Suitable for separating the compound from polar and non-polar impurities. MS-compatibility is achieved using volatile modifiers like formic acid. nih.gov |
| LC-MS/MS | C18 (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm). nih.gov | Methanol with 0.1% formic acid and water. nih.gov | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) MS. ub.edu | Provides high selectivity and sensitivity for both identification and quantification, enabling low detection limits. nih.govnih.gov |
| GC-MS | Capillary column (e.g., SE-30 or equivalent non-polar phase). | Helium or Hydrogen. | Mass Spectrometer. | Ideal for analyzing volatile by-products and residual starting materials in synthetic mixtures. |
Quantitative Analysis Methods
Accurate quantification of this compound is essential for process control, purity assessment, and stability studies.
HPLC with UV Detection: This is the most common method for routine quantitative analysis. The compound's aromatic rings and carbonyl groups act as strong chromophores, allowing for sensitive detection with a UV-Vis or Photodiode Array (PDA) detector. Quantification is achieved by creating a calibration curve using external standards of known concentration and comparing the peak area of the analyte in the sample to this curve.
LC-MS/MS: For complex matrices where co-eluting peaks may interfere with UV detection, LC-MS/MS offers superior selectivity and sensitivity. researchgate.net By using Multiple Reaction Monitoring (MRM), the instrument is set to detect a specific precursor-to-product ion transition, minimizing matrix interference and often achieving very low limits of detection (LOD) and quantification (LOQ). nih.gov Isotope-labeled internal standards can be employed to correct for matrix effects and variations in instrument response, leading to highly accurate and precise results. nih.gov
Quantitative NMR (qNMR): This technique allows for the direct measurement of the concentration of an analyte without the need for a specific reference standard of the same compound. By integrating the signal of a specific proton on the this compound molecule and comparing it to the signal of a certified internal standard of known concentration, a highly accurate, structure-specific quantity can be determined.
| Method | Principle | Advantages | Considerations |
|---|---|---|---|
| HPLC-UV | Quantification based on Beer-Lambert Law, relating UV absorbance to concentration. | Robust, widely available, good linearity and precision. | Requires a pure reference standard. Susceptible to interference from co-eluting impurities with similar UV spectra. |
| LC-MS/MS | Highly selective detection of specific mass transitions (MRM). researchgate.net | Excellent sensitivity and selectivity, low detection limits (ng/g or lower), minimizes matrix effects. nih.gov | Requires more complex instrumentation and method development. Ion suppression/enhancement can affect accuracy if not properly addressed. |
| qNMR | Quantification by comparing the integral of an analyte's NMR signal to that of a known amount of an internal standard. | Primary ratio method, does not require an identical reference standard, highly accurate. | Lower sensitivity compared to MS-based methods, requires specialized equipment and expertise. |
Development of Sensitive and Selective Assays Utilizing Distinct Chemical Signatures
Beyond standard chromatographic methods, specific assays can be developed by targeting the unique chemical features of this compound.
The presence of both aldehyde and ketone functionalities allows for selective derivatization. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with carbonyl groups to form stable, brightly colored hydrazones. waters.comepa.govepa.gov These derivatives can be readily analyzed by HPLC with UV-Vis detection at a wavelength where the parent compound does not absorb, significantly enhancing selectivity and sensitivity. lawdata.com.tw This approach is a standard method for the determination of aldehydes and ketones in various matrices. epa.govepa.gov
Fluorescence-based assays could also be developed. While the native molecule may not be strongly fluorescent, derivatization with a fluorescent tag or the design of a probe that undergoes a specific reaction with the aldehyde group to produce a fluorescent product could lead to highly sensitive detection methods.
Characterization of Intermediates and By-products in Synthetic Routes
The synthesis of this compound, for instance via a Friedel-Crafts benzoylation of 4-chlorobenzaldehyde (B46862) or acylation of chlorobenzene (B131634) followed by further functionalization, can generate a range of intermediates and by-products. doubtnut.comrsc.org Characterizing these impurities is critical for optimizing reaction conditions and ensuring the purity of the final product.
Common by-products in such syntheses could include:
Isomeric Products: Friedel-Crafts reactions on substituted benzenes can yield ortho, meta, and para isomers. rsc.orgyoutube.com For example, the benzoylation of chlorobenzene primarily yields the para-isomer (4-chlorobenzophenone) but also produces smaller amounts of the ortho- and meta-isomers. rsc.org
Unreacted Starting Materials: Residual chlorobenzene or benzoyl chloride.
Over-oxidation or Reduction Products: Depending on the synthetic route and work-up conditions, the aldehyde group could be oxidized to a carboxylic acid (2-benzoyl-4-chlorobenzoic acid) or reduced to an alcohol.
Dehalogenated Products: Loss of the chlorine atom to yield 2-benzoylbenzaldehyde.
A combination of LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed for the unequivocal structural elucidation of these related substances. LC-MS/MS provides molecular weight and fragmentation data, while 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information on the connectivity of atoms within the molecule, allowing for the definitive identification of isomers and other impurities. bohrium.com
| Potential By-product | Likely Origin | Primary Characterization Technique |
|---|---|---|
| Isomeric Benzoyl-chlorobenzaldehydes | Non-selective Friedel-Crafts acylation. youtube.comvedantu.com | LC-MS (for mass), NMR (for definitive structure). |
| 4-Chlorobenzophenone | Potential side reaction or impurity from starting material. | GC-MS, LC-MS, HPLC (with reference standard). |
| 2-Benzoyl-4-chlorobenzoic acid | Oxidation of the aldehyde group. | LC-MS (shows different molecular weight), IR (shows carboxylic acid O-H stretch). |
| (2-Benzoyl-4-chlorophenyl)methanol | Reduction of the aldehyde group. | LC-MS, NMR. |
| Unreacted Starting Materials | Incomplete reaction. | GC-MS or LC-MS depending on the starting materials. |
Future Research Directions and Challenges
Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic routes to 2-Benzoyl-4-chlorobenzaldehyde and its analogs is a primary focus of future research. Traditional methods often rely on harsh reaction conditions and stoichiometric reagents, leading to significant waste generation. google.com A promising avenue is the adoption of continuous flow chemistry, which offers numerous advantages over conventional batch processes, including improved heat and mass transfer, enhanced safety, and greater scalability. mdpi.comresearchgate.net Research in this area could focus on optimizing flow reactor configurations, catalyst selection, and solvent systems to maximize yield and minimize environmental impact. google.com
Furthermore, the exploration of novel catalytic systems is crucial. This includes the development of reusable heterogeneous catalysts to simplify product purification and reduce waste. Green chemistry principles should guide the design of new synthetic strategies, emphasizing the use of renewable starting materials, atom economy, and the reduction of hazardous substances. google.com
| Synthetic Approach | Potential Advantages | Research Focus |
|---|---|---|
| Continuous Flow Synthesis | Improved efficiency, safety, and scalability; better control over reaction parameters. mdpi.comresearchgate.net | Reactor design, catalyst immobilization, solvent optimization. google.com |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling, reduced waste. | Development of novel solid-supported catalysts with high activity and selectivity. |
| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources. google.com | Biocatalysis, use of alternative solvents, atom-economical reactions. |
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing processes and developing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these reactions.
Kinetic studies can provide valuable data on reaction rates and the influence of various parameters, such as temperature, concentration, and catalyst loading. Spectroscopic techniques, including in-situ monitoring, can help identify and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways. Computational chemistry, particularly density functional theory (DFT) calculations, can be a powerful tool for modeling reaction profiles, transition states, and intermediate structures, offering insights that are often difficult to obtain experimentally. scispace.com A deeper mechanistic understanding will enable the rational design of more efficient and selective synthetic methods. scispace.com
Design and Synthesis of Advanced Derivatives with Tunable Properties
The benzophenone (B1666685) scaffold is a versatile platform for the design and synthesis of new molecules with tailored properties. nih.gov Future research will focus on the strategic modification of the this compound core to create a diverse library of derivatives. This will involve the introduction of various functional groups at different positions on the aromatic rings to modulate their electronic, steric, and physicochemical properties.
Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new derivatives. By systematically altering the molecular structure and evaluating the resulting changes in biological activity or material properties, researchers can identify key structural features responsible for desired outcomes. mdpi.com This iterative process of design, synthesis, and testing will accelerate the discovery of advanced derivatives with enhanced performance for specific applications, such as medicinal chemistry and materials science. mdpi.comnih.gov
Integration with Flow Chemistry and Automated Synthesis
The integration of flow chemistry with automated synthesis platforms represents a paradigm shift in chemical manufacturing, moving from traditional batch processing to more efficient and controlled continuous production. mdpi.comnih.gov This approach is particularly well-suited for the synthesis of this compound and its derivatives, offering the potential for on-demand production with high reproducibility. google.comdigitellinc.com
| Technology | Key Features | Future Research Goals |
|---|---|---|
| Flow Chemistry | Continuous processing, precise control over reaction parameters, enhanced safety. mdpi.comresearchgate.net | Development of integrated multi-step flow syntheses. nih.gov |
| Automated Synthesis | High-throughput screening, rapid optimization of reaction conditions. digitellinc.com | Integration of artificial intelligence and machine learning for process control. |
| Real-time Monitoring | In-line analysis of reaction progress, immediate detection of deviations. labcluster.com | Development of robust and sensitive analytical techniques for flow systems. |
Expanding Computational Models for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, the development and application of advanced computational models can significantly accelerate the research and development process. Future efforts should focus on creating predictive models for various properties, including reaction outcomes, biological activity, and material characteristics.
Machine learning algorithms, trained on large datasets of experimental results, can be used to predict the success of a given reaction under specific conditions, thereby reducing the need for extensive empirical screening. website-files.com Molecular docking and molecular dynamics simulations can be employed to predict the binding affinity of this compound derivatives to biological targets, aiding in the design of new therapeutic agents. mdpi.com Similarly, quantum chemical calculations can be used to predict the electronic and optical properties of new materials based on this scaffold. The continuous refinement of these computational models, supported by high-quality experimental data, will be crucial for their predictive accuracy and utility. website-files.com
Novel Applications in Emerging Fields of Chemical Science
While this compound and its derivatives have established applications, there is considerable potential for their use in emerging fields of chemical science. The unique combination of a benzophenone core and a reactive aldehyde group makes this compound an attractive building block for the synthesis of novel functional molecules.
In materials science, derivatives of this compound could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where tailored photophysical properties are essential. In medicinal chemistry, beyond their established roles, these compounds could be investigated as probes for chemical biology or as components of targeted drug delivery systems. nih.gov The exploration of these and other novel applications will require interdisciplinary collaborations and a willingness to venture into new areas of research.
Q & A
Q. What are the recommended methods for synthesizing 2-Benzoyl-4-chlorobenzaldehyde in a laboratory setting?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example:
- Step 1 : React 4-chlorobenzaldehyde with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
- Step 2 : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Critical Note : Ensure strict exclusion of moisture due to the compound’s sensitivity to hydrolysis .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) .
- NMR : ¹H and ¹³C NMR in CDCl₃ to confirm structure (e.g., aldehyde proton at δ 10.2 ppm, benzoyl carbonyl at δ 195–200 ppm) .
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion verification (expected [M+H]⁺ = 245.05) .
Q. How should this compound be stored to maintain its stability during experimental workflows?
- Methodological Answer :
- Store in amber glass vials under inert gas (N₂ or Ar) at –20°C.
- Avoid exposure to light, moisture, and oxidizing agents. Stability tests show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying catalytic conditions?
- Methodological Answer :
- Controlled Replication : Reproduce conflicting studies with standardized conditions (e.g., solvent purity, catalyst batch).
- Kinetic Analysis : Use in-situ IR or Raman spectroscopy to track reaction intermediates and identify side products .
- DFT Calculations : Model reaction pathways to predict dominant mechanisms (e.g., steric effects from the benzoyl group altering nucleophilic attack) .
Q. What experimental strategies can be employed to investigate the photodegradation pathways of this compound?
- Methodological Answer :
- Accelerated Photostability Testing : Expose to UV light (λ = 365 nm) in a photoreactor. Analyze degradation products via LC-MS/MS .
- Radical Trapping : Add antioxidants (e.g., BHT) to assess oxidative vs. hydrolytic degradation pathways .
- Quantum Yield Determination : Measure degradation rates under controlled light intensity to quantify photolytic susceptibility .
Q. What methodology should be adopted to assess the compound’s compatibility with common organic solvents in synthetic applications?
- Methodological Answer :
- Solubility Screening : Use a standardized protocol (e.g., shake-flask method) in solvents like DCM, THF, and DMF at 25°C.
- Stability Assay : Monitor decomposition via UV-Vis spectroscopy over 72 hours. Polar aprotic solvents (DMF) show higher stability than protic solvents (MeOH) .
- DSC Analysis : Evaluate thermal compatibility by measuring melting points and decomposition temperatures in solvent mixtures .
Key Safety and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
